Antifungal Selectivity vs. Unsubstituted and Other Aryl Thiocarbamates
In a structure-activity study of aryl thiocarbamates, compounds with the fundamental structure Ar¹-N(CH₃)-C(=S)-O-Ar² exhibited selective antifungal activity against *Trichophyton* species. This selectivity was not observed for corresponding carbamates or dithiocarbamates [1]. The presence and position of substituents on the aryl rings (Ar¹ and Ar²) were critical determinants of this selective activity, a class-level inference that directly applies to the 4-methylphenyl substitution pattern of the target compound [1].
| Evidence Dimension | Selective antifungal activity against *Trichophyton* spp. |
|---|---|
| Target Compound Data | Not directly quantified for this specific compound in the source; activity inferred from SAR of class. |
| Comparator Or Baseline | Unsubstituted phenyl thiocarbamates and corresponding dithiocarbamates/carbamates. |
| Quantified Difference | Qualitative presence of selective activity vs. absence in other classes/substitution patterns. |
| Conditions | *In vitro* antifungal assays against *Trichophyton* species. |
Why This Matters
This indicates that for research targeting dermatophytic fungi, the 4-methylphenyl substitution pattern may confer a selective advantage not found in simpler thiocarbamate analogs.
- [1] Takeuchi, Y., & Ueda, K. (1968). Studies on the Selective Toxicity. II. Relationship between Chemical Structure and Selective Antimicrobial Activities of Aryl thiocarbamates. *Yakugaku Zasshi*, 88(3), 335-343. View Source
